1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

CAS No.: 1342653-06-8

Cat. No.: VC2573111

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342653-06-8 |

|---|---|

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |

| Standard InChI Key | DLOZFXSVHTYQQM-UHFFFAOYSA-N |

| SMILES | C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O |

| Canonical SMILES | C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O |

Introduction

Physical and Chemical Properties

Basic Identification Data

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is uniquely identified through several standardized parameters as outlined in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1342653-06-8 |

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid |

| PubChem Compound ID | 64906262 |

Table 1: Basic identification parameters of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Structural Characteristics

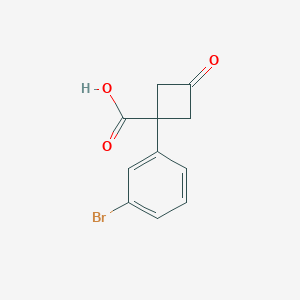

The compound exhibits a distinctive molecular structure characterized by a four-membered cyclobutane ring with a ketone functionality at the 3-position. The 1-position of the cyclobutane ring serves as a quaternary carbon center bearing both a carboxylic acid group and a meta-bromophenyl substituent. This structural arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.

Molecular Descriptors

Specific molecular descriptors provide additional ways to identify and characterize this compound:

| Descriptor Type | Value |

|---|---|

| Standard InChI | InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |

| Standard InChIKey | DLOZFXSVHTYQQM-UHFFFAOYSA-N |

| SMILES | C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O |

| Canonical SMILES | C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O |

Table 2: Molecular descriptors for 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Physical Properties

While comprehensive physical characterization data for this specific compound is limited in the available literature, certain properties can be inferred based on its structure and similar compounds:

| Property | Value |

|---|---|

| Physical Appearance | White to off-white solid |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and moderately soluble in alcohols |

| Recommended Storage | -4°C (1-2 weeks), -20°C (1-2 years) |

Table 3: Physical properties of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Synthesis Methods

From 3-Oxocyclobutane-1-carboxylic Acid

One viable approach would involve using 3-oxocyclobutane-1-carboxylic acid as a key starting material, which could be functionalized through reaction with 3-bromophenyl organometallic reagents . The synthesis of the 3-oxocyclobutane-1-carboxylic acid precursor is well-documented and typically involves:

-

Formation of 3-oxocyclobutane-1-carbonyl chloride from the corresponding carboxylic acid

-

Subsequent transformation to introduce the bromophenyl substituent

The reaction sequence might include:

Alternative Synthetic Strategies

An alternative approach could involve palladium-catalyzed cross-coupling reactions to introduce the bromophenyl moiety. The Suzuki-Miyaura coupling, which has been successfully employed for similar compounds, could be adapted for this specific structure . Such methodology would be particularly advantageous for creating libraries of analogous compounds with various substitution patterns on the phenyl ring.

| Supplier | Product Code | Purity | Available Package Sizes |

|---|---|---|---|

| Vulcan Chem | VC2573111 | ≥98% | Custom packaging available |

| CymitQuimica | 3D-SDC65306 | Min. 95% | 50mg, 500mg |

| Bio-fount | LSH66520 | 95% | 10mg |

Table 4: Commercial suppliers of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

| Supplier | Package Size | Price |

|---|---|---|

| CymitQuimica | 50mg | €373.00 |

| CymitQuimica | 500mg | €905.00 |

| Bio-fount | 10mg | ¥558.00 |

Table 5: Pricing information for 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Related Research Findings

Structural Analogues

Research on structurally related compounds provides insights into the potential properties and applications of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid:

Biphenyl Carboxylic Acids

Studies on biphenyl carboxylic acids, which share some structural similarities with the compound of interest, have demonstrated promising anticancer activities. For example, benzyloxy-substituted biphenyl carboxylic acids have shown cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values in the range of 9-10 μM . These findings suggest that 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid might possess similar biological activities worth investigating.

Cyclobutane Derivatives

Research on cyclobutane-containing compounds has revealed their potential applications in medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring can lead to improved binding selectivity for biological targets, a property that might extend to 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid .

Structure-Activity Relationships

When considering the potential bioactivity of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid, several structure-activity relationships observed in related compounds may be relevant:

-

The presence of a bromine atom at the meta position of the phenyl ring may enhance interaction with specific binding pockets in biological targets.

-

The carboxylic acid functionality often serves as a key pharmacophore in enzyme inhibitors, particularly those targeting hydrolases or proteases.

-

The cyclobutane ring's conformational rigidity can influence the compound's binding profile and metabolic stability .

| Condition | Recommendation |

|---|---|

| Short-term Storage | -4°C (1-2 weeks) |

| Long-term Storage | -20°C (1-2 years) |

| Protection | Store in a dry, dark place in sealed containers |

| Safety Precautions | Wear protective equipment (gloves, eye protection, lab coat); avoid skin contact |

Table 6: Storage and handling recommendations for 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Safe handling procedures should follow standard protocols for brominated organic compounds and carboxylic acids, including avoiding inhalation, ingestion, and direct skin contact. The compound should be used only for research purposes and handled by trained personnel .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume